N-(5-amino-2-chlorophenyl)methanesulfonamide

Description

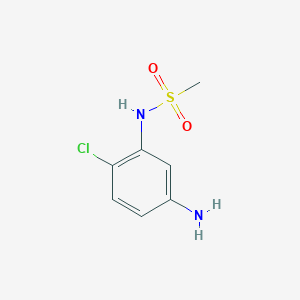

N-(5-Amino-2-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a chlorine atom (-Cl) at the 2-position. The methanesulfonamide (-SO₂NHCH₃) group is attached to the nitrogen of the aniline moiety. Sulfonamides are renowned for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, making them valuable in medicinal chemistry .

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRWLUAIBLJRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-chlorophenyl)methanesulfonamide typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature or slightly elevated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chlorine Position

The chlorine atom on the phenyl ring can undergo substitution under basic conditions. The adjacent amino group activates the ring by donating electrons, while the sulfonamide group exerts a moderate deactivating effect.

-

Reagents/Conditions :

-

Products :

-

Methoxy or amino derivatives via substitution with alkoxide or amine nucleophiles.

-

-

Mechanism :

Oxidation of the Amino Group

The primary amine can be oxidized to a nitro group, altering the electronic properties of the aromatic ring.

-

Reagents/Conditions :

-

Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid at 60–80°C.

-

Potassium permanganate (KMnO<sub>4</sub>) under acidic or neutral conditions.

-

-

Products :

-

N-(5-nitro-2-chlorophenyl)methanesulfonamide.

-

-

Kinetic Considerations :

-

Oxidation proceeds faster in acidic media due to protonation of the amine, which stabilizes the transition state.

-

Elimination Reactions Involving the Sulfonamide Group

The methanesulfonamide moiety can participate in elimination pathways under strongly basic conditions.

-

Reagents/Conditions :

-

Products :

-

Formation of a quinone imine intermediate via mesyl group elimination.

-

Rearomatization yields 2-chloro-5-nitrobenzene derivatives.

-

-

Mechanistic Pathway :

Reductive Transformations

The sulfonamide group is typically resistant to reduction, but the chlorine and nitro (if present) groups can be reduced.

-

Reagents/Conditions :

-

Hydrogen gas (H<sub>2</sub>) with palladium on carbon (Pd/C) for nitro-to-amine reduction.

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) for partial reduction of the aromatic ring (rare under standard conditions).

-

Comparative Reaction Data Table

*Yields are approximate and dependent on specific conditions.

Mechanistic and Synthetic Considerations

-

pH Sensitivity : Substitution and elimination reactions require precise pH control (7.5–8.5) to balance nucleophilicity and base strength .

-

Solvent Effects : Polar aprotic solvents stabilize intermediates in S<sub>N</sub>Ar, while aromatic solvents (e.g., toluene) improve phase-transfer efficiency .

-

Thermodynamic Stability : The sulfonamide group’s electron-withdrawing nature slightly deactivates the ring, necessitating elevated temperatures for substitution .

Scientific Research Applications

Chemistry

N-(5-amino-2-chlorophenyl)methanesulfonamide serves as a building block for synthesizing more complex organic molecules. Its structural features enable chemists to modify and create derivatives that can exhibit enhanced properties or functions. The compound's reactivity is particularly useful in:

- Synthesis of Novel Compounds : It can be used as a precursor in the synthesis of other biologically active molecules.

- Catalysis : The compound may participate in catalytic reactions due to the presence of sulfonamide groups, which can enhance reaction rates and selectivity.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . Its applications include:

- Enzyme Interactions : The compound has been studied for its ability to modulate enzyme activity, offering insights into enzyme mechanisms and interactions.

- Protein Functions : It may serve as a tool to explore protein functions and dynamics within cellular systems.

Medicine

The therapeutic potential of this compound is significant, particularly in:

- Antimicrobial Properties : Research indicates that sulfonamides can exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anti-inflammatory and Anticancer Activities : Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties, warranting further investigation into its efficacy and mechanisms of action.

Industry

In industrial applications, this compound is utilized in the development of:

- Advanced Materials : Its chemical properties allow for the creation of new materials with specific functionalities.

- Chemical Sensors : The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors that detect specific analytes.

Case Study 1: Enzyme Modulation

A study explored the use of this compound as an allosteric modulator for MrgX1, a receptor linked to chronic pain management. The findings indicated that modifications to the compound could enhance its potency significantly, suggesting potential therapeutic applications in pain relief .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of sulfonamides revealed that derivatives of this compound exhibited promising activity against resistant bacterial strains. This highlights its potential role in addressing antibiotic resistance .

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Chemistry | Synthesis | Building block for complex organic molecules |

| Biology | Enzyme study | Modulates enzyme activity; insights into protein functions |

| Medicine | Antimicrobial | Effective against resistant strains; potential antibiotic |

| Industry | Material development | Used in creating advanced materials and sensors |

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The target compound’s 5-amino-2-chloro substitution pattern distinguishes it from analogs:

- N-(5-Chloro-2-methoxyphenyl)methanesulfonamide (): Features a methoxy (-OCH₃) group at the 2-position and chlorine at the 5-position. The methoxy group is electron-donating, increasing ring electron density compared to the amino group (-NH₂), which is more polar and capable of hydrogen bonding.

- N-(5-Chloro-2-fluorophenyl)methanesulfonamide (): Substitutes fluorine (-F) at the 2-position.

- 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (): Contains a 2-methoxy and 5-amino group, but the sulfonamide is linked to a 4-chlorophenyl group. This alters steric and electronic interactions compared to the target compound.

Key Insight: The amino group in the target compound enhances hydrophilicity and hydrogen-bonding capacity, which may improve solubility and target binding compared to methoxy or halogenated analogs .

Sulfonamide Group Variations

The nature of the sulfonamide substituent influences molecular interactions:

- Benzenesulfonamide (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, ): The bulky phenyl group may enhance π-π stacking with aromatic residues in enzyme active sites but reduce bioavailability.

Key Insight : Methanesulfonamide derivatives like the target compound may exhibit better pharmacokinetic profiles due to reduced steric hindrance .

Structural and Crystallographic Data

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): Crystallographic studies reveal a planar sulfonamide group and hydrogen bonding between the sulfonyl oxygen and amino hydrogen, stabilizing the structure.

- Hypothesized Target Compound: The amino group may introduce additional hydrogen-bonding interactions, altering crystal packing and thermal stability compared to methoxy or fluoro analogs .

Data Table: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activities |

|---|---|---|---|---|

| N-(5-Amino-2-chlorophenyl)methanesulfonamide* | C₇H₈ClN₂O₂S | 234.67 (calc.) | 5-NH₂, 2-Cl, -SO₂NHCH₃ | Hypothesized antimicrobial |

| N-(5-Chloro-2-methoxyphenyl)methanesulfonamide | C₈H₁₀ClNO₃S | 235.68 | 5-Cl, 2-OCH₃, -SO₂NHCH₃ | Not reported (structural analog) |

| N-(5-Chloro-2-fluorophenyl)methanesulfonamide | C₇H₇ClFNO₂S | 239.65 | 5-Cl, 2-F, -SO₂NHCH₃ | Pharmaceutical intermediate |

| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | C₁₃H₁₂ClNO₃S | 297.75 | 5-Cl, 2-OCH₃, -SO₂C₆H₅ | Herbicidal, anti-malarial |

| 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide | C₉H₇ClN₂O₅S | 258.62 | 5-NH₂, 2-OCH₃, -SO₂NHC₆H₄Cl | Not reported (structural analog) |

*Theoretical values for the target compound are calculated based on analogs.

Biological Activity

N-(5-amino-2-chlorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈ClN₃O₂S, with a molecular weight of approximately 239.68 g/mol. The compound features a methanesulfonamide group attached to a chlorinated aromatic amine, which enhances its biological activity through increased lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide moiety mimics natural substrates, allowing it to disrupt essential biochemical processes. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of various enzymes involved in metabolic pathways, potentially affecting disease states.

- Receptor Interaction : It has been shown to interact with bradykinin receptors, which are crucial in pain and inflammatory responses.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, making it a potential candidate for antibiotic development. The sulfonamide group plays a crucial role in its mechanism by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have assessed its effects on different cancer cell lines, including leukemia and solid tumors. For example, one study examined the compound's antiproliferative activity against approximately sixty cell lines across nine tumor types, revealing moderate activity against certain lines . However, further optimization is needed to enhance its efficacy.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit bradykinin B1 receptors, showcasing its potential in pain management therapies.

- Antimicrobial Efficacy : A comparative analysis indicated that this compound showed superior antimicrobial activity compared to other sulfonamides tested against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a study evaluating various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against selected cancer cell lines, suggesting potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-sulfamoylphenyl)acetamide | Sulfonamide | Antimicrobial |

| N-(5-Amino-2-chlorophenyl)-3-methylbutanamide | Amino-substituted | Anticancer |

| N-(2-Amino-5-chlorophenyl)methanesulfonamide | Chlorinated sulfonamide | Pain modulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-amino-2-chlorophenyl)methanesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. Methanesulfonyl chloride reacts with 5-amino-2-chloroaniline under basic conditions (e.g., aqueous sodium carbonate) at room temperature with stirring. Critical factors include maintaining pH > 9 to deprotonate the amine, controlling reaction temperature (20–25°C), and purification via recrystallization from methanol to achieve yields >70% .

Q. How is the crystal structure of this compound determined, and what software tools are typically employed for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used. Data collection involves a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement employs SHELXL for structure solution and least-squares optimization, with hydrogen atoms positioned geometrically or located via difference Fourier maps. Key metrics include R factor (<0.05) and data-to-parameter ratio (>15:1) for reliability .

Q. What preliminary biological assays are recommended to evaluate the antimicrobial potential of this compound?

- Methodological Answer : Conduct in vitro microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use Mueller-Hinton broth with compound concentrations ranging from 1–256 µg/mL. Compare with halogenated analogs (e.g., fluoro, bromo derivatives) to assess structure-activity relationships (SAR). Minimum inhibitory concentrations (MICs) are determined via optical density measurements at 600 nm .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. fluoro) on the phenyl ring influence the compound's reactivity and biological activity?

- Methodological Answer : Perform comparative SAR studies using halogen-substituted analogs. For reactivity, assess electrophilic aromatic substitution rates under standardized conditions (e.g., nitration with HNO₃/H₂SO₄). For bioactivity, use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., dihydropteroate synthase). Experimental validation via enzyme inhibition assays (IC₅₀) and X-ray crystallography of ligand-enzyme complexes can resolve discrepancies .

Q. What strategies are effective in resolving data contradictions when correlating computational docking results with experimental bioactivity data for sulfonamide derivatives?

- Methodological Answer : Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100 ns. Use alanine-scanning mutagenesis on key binding residues (e.g., Lys123 in dihydropteroate synthase) to confirm critical interactions. Cross-reference with experimental binding free energies measured via isothermal titration calorimetry (ITC) .

Q. Which advanced spectroscopic techniques beyond NMR and IR are critical for elucidating the dynamic behavior of this compound in solution?

- Methodological Answer : Employ dynamic nuclear polarization (DNP)-enhanced NMR to study weak intermolecular interactions (e.g., hydrogen bonding). Time-resolved fluorescence spectroscopy (TRFS) can probe solvation dynamics in polar solvents. For solid-state analysis, pair SC-XRD with neutron diffraction to resolve hydrogen atom positions with sub-ångström precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.